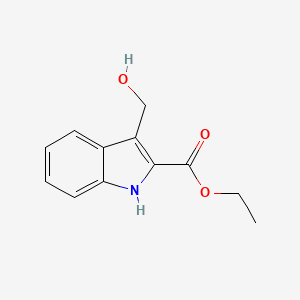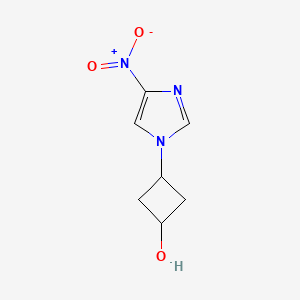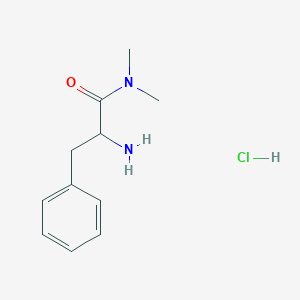
2-Amino-N,N-dimethyl-3-phenylpropanamide hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives, has been achieved through a one-pot synthesis method. The key step involves the amide formation where the carboxylic acid is simultaneously protected and activated by Vilsmeier reagent . This suggests that a similar approach could potentially be applied to the synthesis of 2-Amino-N,N-dimethyl-3-phenylpropanamide hydrochloride, with modifications to the starting materials and protecting groups to fit the specific structure of the target compound.
Molecular Structure Analysis
While the exact molecular structure of 2-Amino-N,N-dimethyl-3-phenylpropanamide hydrochloride is not discussed, the structure of related compounds can be inferred to have significant stereochemical implications, as seen in the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid . The stereochemistry is crucial for the biological activity of these compounds, indicating that the synthesis of 2-Amino-N,N-dimethyl-3-phenylpropanamide hydrochloride would also require careful control of stereochemistry to ensure the desired pharmacological effects.
Chemical Reactions Analysis
The papers provided do not detail chemical reactions specific to 2-Amino-N,N-dimethyl-3-phenylpropanamide hydrochloride. However, the synthesis of similar compounds involves key reactions such as diastereoselective cyanohydrin formation , which could be relevant when considering the reactivity of the amino group and the potential for forming derivatives of the parent compound. These reactions are important for modifying the structure and optimizing the properties of the compound for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Amino-N,N-dimethyl-3-phenylpropanamide hydrochloride are not directly reported in the provided papers. However, based on the properties of structurally similar compounds, it can be hypothesized that the compound would exhibit properties typical of amides, such as moderate solubility in water due to the presence of the hydrochloride salt form and potential for hydrogen bonding due to the amide functional group. The presence of the phenyl group may contribute to hydrophobic interactions and influence the compound's solubility in organic solvents .
Applications De Recherche Scientifique
Synthesis and Application in Anticancer Agents
A series of functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide and 1-N-substituted-3-amino-2-hydroxy-3-phenylpropane-1-carboxamide, were synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines. Some compounds displayed promising cytotoxicity, particularly in ovarian and oral cancers, indicating their potential as anticancer agents (Kumar et al., 2009).
Biodegradable Polyesteramides for Agricultural and Biomedical Applications
Polyesteramides containing peptide linkages were synthesized and shown to be biodegradable by enzymes like α-chymotrypsin, subtilisin Carlsberg, and lipase. The polymers' biodegradability, combined with their solubility in various solvents, suggests potential applications in agriculture and biomedicine (Fan et al., 2000).
Applications in Organic Synthesis
A novel method for the ring enlargement of 2H-Azirine-3-methyl(phenyl)amines was discovered, leading to new synthetic approaches for compounds like 2,3-dihydro-1,3,3-trimethylindol-2-one. This process highlights the molecule's role in the development of new synthetic strategies and compounds in organic chemistry (Mekhael et al., 2002).
Utility in Heterocyclic Synthesis
The compound played a central role in the synthesis of various heterocyclic compounds, including pyrazole, pyridine, and pyrimidine derivatives. These compounds, characterized by spectral data, have potential applications in various fields of chemistry and pharmacology (Fadda et al., 2012).
Recognition of Hydrophilic Compounds
Aggregates of fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer demonstrated the ability to selectively recognize hydrophilic amino and N,N-dimethylamino compounds, indicating potential applications in chemical separation processes (Sawada et al., 2000).
Safety And Hazards
Propriétés
IUPAC Name |
2-amino-N,N-dimethyl-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-13(2)11(14)10(12)8-9-6-4-3-5-7-9;/h3-7,10H,8,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFPAOHCUPWJNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N,N-dimethyl-3-phenylpropanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4'-Nitro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1322065.png)
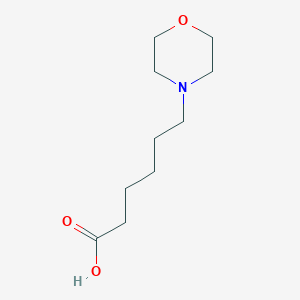

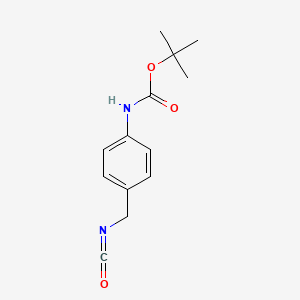
![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1322072.png)




